molecular formula C24H26N4O3S B2614397 N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide CAS No. 1112375-08-2

N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide

Cat. No. B2614397
CAS RN: 1112375-08-2
M. Wt: 450.56
InChI Key: RNFGCMVETZKMPU-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents and Biological Activity

Studies on related compounds have demonstrated significant biological activities, including antimitotic effects. For instance, the synthesis and evaluation of chiral isomers of certain carbamates have revealed their activity across several biological systems, with some isomers showing more potency than others. These findings suggest that modifications to the phenyl and pyrazinyl portions of molecules similar to the one could have therapeutic implications, especially in cancer research (Temple & Rener, 1992).

Synthetic Methodologies

Research has also focused on developing practical and efficient synthesis methods for structurally complex compounds. For example, a practical method for synthesizing an orally active CCR5 antagonist was developed, showcasing the importance of intricate synthetic strategies in medicinal chemistry. Such methodologies could be applicable in synthesizing compounds with similar structural features to "N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide" (Ikemoto et al., 2005).

Diversity-Oriented Synthesis

The diversity-oriented synthesis approach is another area of interest, where a library of substituted tetrahydropyrones was created using oxidative carbon-hydrogen bond activation and click chemistry. This method facilitates the rapid generation of structurally diverse compounds for biological screening, potentially including derivatives of the compound (Zaware et al., 2011).

Antibacterial and Anticancer Compounds

Further studies have explored the synthesis and antibacterial activity of novel compounds, such as oxadiazoles, which are structurally related to the target molecule. These efforts highlight the ongoing search for new therapeutic agents with potential antibacterial properties (Aghekyan et al., 2020). Additionally, the synthesis of aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their cytotoxic activity against cancer cells, illustrating the compound's relevance in anticancer research (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-13-9-14(2)20(15(3)10-13)25-19(29)12-32-24-26-21-17-11-16(31-6)7-8-18(17)27(4)22(21)23(30)28(24)5/h7-11H,12H2,1-6H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFGCMVETZKMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

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